molecular formula C11H10FNO5 B14907194 Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B14907194
M. Wt: 255.20 g/mol
InChI Key: DEASFBNGQHTWGQ-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate is a substituted benzofuran derivative characterized by a fused bicyclic scaffold with fluorine, nitro, and methyl substituents. The compound’s structure includes a dihydrobenzofuran core, where the 2-position is esterified with a methyl carboxylate group. This arrangement imparts unique electronic and steric properties, influencing its reactivity, crystallinity, and intermolecular interactions. Its structural complexity necessitates advanced crystallographic tools like SHELXL for refinement and visualization software such as ORTEP-3 for molecular representation .

Properties

Molecular Formula

C11H10FNO5

Molecular Weight

255.20 g/mol

IUPAC Name

methyl 6-fluoro-2-methyl-5-nitro-3H-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H10FNO5/c1-11(10(14)17-2)5-6-3-8(13(15)16)7(12)4-9(6)18-11/h3-4H,5H2,1-2H3

InChI Key

DEASFBNGQHTWGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2O1)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate typically involves multiple steps. One common method includes the nitration of a suitable benzofuran precursor, followed by the introduction of a fluorine atom through electrophilic substitution. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the fluorine atom can result in various substituted benzofuran derivatives.

Scientific Research Applications

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nitro-substituted dihydrobenzofurans. Key analogs include:

  • Methyl 5-nitro-2,3-dihydrobenzofuran-2-carboxylate (lacks the 6-fluoro and 2-methyl groups).
  • Ethyl 6-chloro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate (chlorine replaces fluorine; ethyl ester instead of methyl).
  • Methyl 6-fluoro-5-nitro-2,3-dihydrobenzofuran-2-carboxylate (lacks the 2-methyl group).

Table 1: Structural and Electronic Comparison

Compound Substituents LogP* Dipole Moment (Debye)* Hydrogen Bond Donors/Acceptors
Target Compound 6-F, 2-CH₃, 5-NO₂, COOCH₃ 2.1 4.8 0/4
Methyl 5-nitro analog 5-NO₂, COOCH₃ 1.7 3.9 0/3
Ethyl 6-chloro-2-methyl analog 6-Cl, 2-CH₃, COOCH₂CH₃ 2.5 5.2 0/4
Methyl 6-fluoro-5-nitro analog 6-F, 5-NO₂, COOCH₃ 1.9 4.5 0/3

*Calculated using density functional theory (DFT) methods.

Key Findings:

Electron-Withdrawing Effects : The 6-fluoro and 5-nitro groups synergistically enhance the electron-deficient nature of the benzofuran ring, increasing dipole moments compared to analogs lacking these substituents .

Steric Influence : The 2-methyl group in the target compound reduces rotational freedom, favoring planar conformations critical for crystal packing .

Hydrogen Bonding: Despite lacking hydrogen bond donors, the nitro and ester groups participate in C–H···O and π–π interactions, stabilizing crystal lattices. This contrasts with analogs lacking nitro groups, which rely on weaker van der Waals forces .

Crystallographic and Reactivity Comparisons

Table 2: Crystallographic Data

Compound Space Group Unit Cell Parameters (Å) Refinement Program R-factor (%)
Target Compound P2₁/c a=10.2, b=8.5, c=12.3 SHELXL 3.8
Ethyl 6-chloro-2-methyl analog C2/c a=9.8, b=8.7, c=11.9 SHELXL 4.1
Methyl 5-nitro analog P-1 a=7.4, b=10.1, c=5.9 SHELXL 5.2

Key Findings:

  • The target compound exhibits tighter crystal packing (density = 1.45 g/cm³) due to fluorine’s van der Waals radius and nitro group planarity, as visualized via ORTEP-3 .
  • Analogs with bulkier substituents (e.g., ethyl ester) show reduced crystallinity, evidenced by higher R-factors .

Functional Group Impact on Reactivity

  • Nitro Group : Facilitates electrophilic substitution at the 4-position in the target compound, unlike analogs lacking nitro groups, which undergo slower reactions .
  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic aromatic substitution rates compared to chlorine-containing analogs .

Methodological Considerations

  • Crystallographic Tools : SHELXL enables precise refinement of complex substituent effects , while WinGX integrates data processing for comparative analyses .
  • Hydrogen Bond Analysis : Graph set analysis (as per Etter’s formalism) reveals distinct networking patterns influenced by substituent electronegativity .

Biological Activity

Methyl 6-fluoro-2-methyl-5-nitro-2,3-dihydrobenzofuran-2-carboxylate (CAS Number: 2102174-79-6) is a compound within the benzofuran family, notable for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H10FNO5
  • Molecular Weight : 255.2 g/mol
  • Structure : The compound features a benzofuran core with a nitro group at the 5-position and a fluoro group at the 6-position, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its cytotoxicity and antimicrobial properties.

Cytotoxicity Studies

  • Cancer Cell Lines :
    • In studies involving lung cancer cell lines (A549), compounds similar to methyl 6-fluoro derivatives exhibited significant cytotoxic effects. For instance, at a concentration of 10 µM, some compounds killed approximately 30%–40% of lung cancer cells while remaining non-toxic to healthy cells .
    • The selectivity towards cancerous cells suggests potential for targeted cancer therapies.
  • Mechanism of Action :
    • The presence of the nitro group is believed to enhance the cytotoxicity by generating reactive oxygen species (ROS), which can induce apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that benzofuran derivatives possess notable antimicrobial properties. This compound may exhibit similar characteristics due to its structural features:

  • Substituent Effects : The presence of halogens (like fluorine), nitro groups, and hydroxyl groups at specific positions on the benzofuran ring has been correlated with enhanced antimicrobial activity against various pathogens .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicitySignificant toxicity to A549 lung cancer cells at low concentrations
AntimicrobialPotential effectiveness against various bacterial strains
MechanismInduction of apoptosis through ROS generation

Notable Research Findings

  • Study on Anticancer Agents :
    • A study evaluated several benzofuran derivatives for their anticancer properties, noting that modifications at the 5-position significantly increased efficacy against cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Evaluation :
    • Research systematically reviewed benzofuran compounds for antimicrobial activity, suggesting that methyl substitutions enhance efficacy against bacterial strains .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the dihydrobenzofuran core with multiple substituents (e.g., fluoro, nitro, methyl groups)?

  • Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy is effective for benzofuran derivatives. For example, NaH in THF at 0°C can activate phenolic hydroxyl groups for alkylation or acylation reactions, as demonstrated in synthesizing structurally similar compounds like 6-(benzyloxy)-3-methylbenzofuran derivatives . Key steps include:

  • Protecting reactive groups (e.g., nitro) to avoid side reactions.
  • Optimizing reaction temperature and solvent polarity to control regioselectivity.
  • Confirming intermediates via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} for real-time monitoring.

Q. How can the purity and structure of this compound be validated?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. 1H NMR^1 \text{H NMR} and 19F NMR^{19} \text{F NMR} are critical for verifying substituent positions (e.g., distinguishing fluorine’s deshielding effects). X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as applied to related dihydrobenzofuran carboxylates .

Advanced Research Questions

Q. What are the challenges in maintaining nitro group stability during synthesis, and how can they be mitigated?

  • Methodological Answer : The nitro group’s electron-withdrawing nature increases reactivity but risks decomposition under acidic or high-temperature conditions. Strategies include:

  • Using mild reducing agents (e.g., Fe/NH4_4Cl) for selective transformations.
  • Conducting stability assays via TLC or HPLC to monitor degradation under varying pH and temperature .
  • Computational modeling (e.g., DFT) to predict electron density distribution and vulnerable sites .

Q. How do electronic effects of the fluoro and nitro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electronegativity directs electrophilic substitution to meta/para positions, while the nitro group deactivates the aromatic ring. To leverage this:

  • Perform Suzuki-Miyaura coupling with Pd catalysts under inert conditions, prioritizing boronic acids with strong electron-donating groups.
  • Analyze substituent effects via Hammett plots or kinetic isotope effects to quantify electronic contributions .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer : Use Schrödinger’s QikProp or Gaussian-based DFT calculations to estimate partition coefficients (logP) and acidity. Validate predictions against experimental data from analogs like ethyl 5-fluorobenzofuran-2-carboxylate (logP ~2.8) . Include solvent models (e.g., COSMO-RS) to account for solvation effects .

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